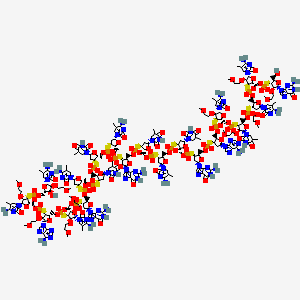

![molecular formula C13H8N2S B10770906 Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]- CAS No. 878018-41-8](/img/structure/B10770906.png)

Benzonitrile, 3-[2-(2-methyl-4-thiazolyl)ethynyl]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Éter metil terc-butílico, también conocido como éter terc-butílico metílico, es un compuesto orgánico con la fórmula estructural (CH₃)₃COCH₃. Es un líquido volátil, inflamable e incoloro que es escasamente soluble en agua. El éter metil terc-butílico se utiliza principalmente como aditivo para combustibles para aumentar el índice de octano y la resistencia al detonación de la gasolina, lo que reduce las emisiones no deseadas .

Métodos De Preparación

El éter metil terc-butílico se sintetiza mediante la reacción química del metanol y el isobuteno. El metanol se deriva principalmente del gas natural, donde la reformado con vapor convierte los hidrocarburos ligeros en monóxido de carbono e hidrógeno. Estos gases luego reaccionan en presencia de un catalizador para formar metanol. El isobuteno se puede producir mediante varios métodos, incluida la isomerización del n-butano a isobutano, que luego se deshidrogena a isobuteno. Otro método implica el proceso Halcon, donde el hidroperóxido de terc-butilo derivado de la oxigenación de isobutano se trata con propeno para producir óxido de propeno y terc-butanol, que se puede deshidratar a isobuteno .

Análisis De Reacciones Químicas

El éter metil terc-butílico experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El éter metil terc-butílico se puede oxidar para formar alcohol terc-butílico y formaldehído.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo metoxi es reemplazado por otros grupos funcionales.

Hidrólisis: En presencia de agua y ácido, el éter metil terc-butílico puede hidrolizarse para formar metanol e isobuteno.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes. Los principales productos formados a partir de estas reacciones son alcohol terc-butílico, formaldehído y metanol .

Aplicaciones Científicas De Investigación

El éter metil terc-butílico tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como solvente en síntesis orgánica debido a su punto de ebullición relativamente bajo y su capacidad para disolver una amplia gama de compuestos.

Biología: El éter metil terc-butílico se utiliza en procedimientos de extracción de lípidos para aislar lípidos de muestras biológicas.

Medicina: Se utiliza en formulaciones farmacéuticas como solvente y en la preparación de ciertos medicamentos.

Industria: El éter metil terc-butílico se utiliza como aditivo para combustibles para mejorar las características de combustión de la gasolina y reducir las emisiones

Mecanismo De Acción

El éter metil terc-butílico ejerce sus efectos principalmente a través de su función como oxigenado en la gasolina. Al aumentar el contenido de oxígeno de la gasolina, promueve una combustión más completa, lo que reduce la formación de monóxido de carbono e hidrocarburos no quemados. Esto conduce a emisiones más limpias y un mejor rendimiento del motor .

Comparación Con Compuestos Similares

El éter metil terc-butílico a menudo se compara con otros oxigenados utilizados en la gasolina, como el éter etil terc-butílico y el éter terc-amílico metílico. Si bien todos estos compuestos sirven para aumentar el índice de octano y reducir las emisiones, el éter metil terc-butílico es único en su costo relativamente bajo, alta estabilidad y menor toxicidad en comparación con algunas alternativas. Compuestos similares incluyen:

Éter etil terc-butílico (ETBE): Utilizado principalmente en Europa como oxigenado en la gasolina.

Éter terc-amílico metílico (TAME): Otro oxigenado utilizado para mejorar las características de combustión de la gasolina

Propiedades

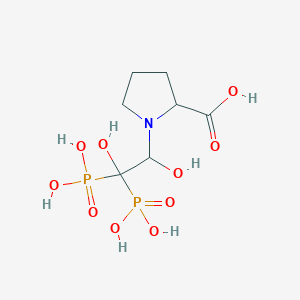

Número CAS |

878018-41-8 |

|---|---|

Fórmula molecular |

C13H8N2S |

Peso molecular |

224.28 g/mol |

Nombre IUPAC |

3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile |

InChI |

InChI=1S/C13H8N2S/c1-10-15-13(9-16-10)6-5-11-3-2-4-12(7-11)8-14/h2-4,7,9H,1H3 |

Clave InChI |

GRUPMMBRLDBTDD-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC(=CS1)C#CC2=CC(=CC=C2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

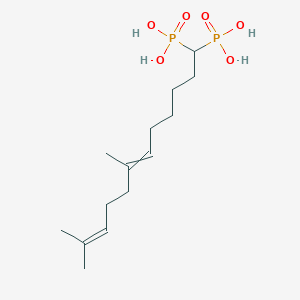

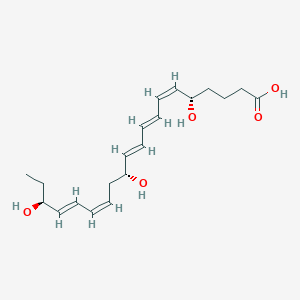

![(9aS,11aS)-2-amino-7-hydroxy-9a,11a-dimethyl-3,3a,3b,4,5,5a,6,7,8,9,9b,11-dodecahydronaphtho[2,1-e]indol-10-one](/img/structure/B10770831.png)

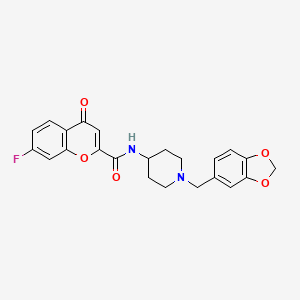

![4-[3-(1-benzofuran-5-yloxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10770836.png)

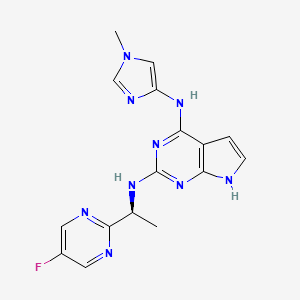

![[4-[(4-tert-butylcyclohexanecarbonyl)amino]phenyl] N-morpholin-4-ylcarbamate](/img/structure/B10770840.png)

![3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one](/img/structure/B10770881.png)

![[(1R,2S,4R,8S,9R,11R,12R)-1,12-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate](/img/structure/B10770893.png)

![(E)-(3R,5S)-7-[2,4-Bis-(4-fluoro-phenyl)-5-isopropyl-imidazol-1-yl]-3,5-dihydroxy-hept-6-enoic acid anion](/img/structure/B10770900.png)

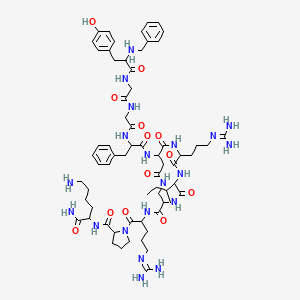

![3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid](/img/structure/B10770908.png)